2-Quinolinecarboxylic acid, 3-mercapto-

Catalog No.
S14500023
CAS No.
M.F
C10H7NO2S
M. Wt
205.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Quinolinecarboxylic acid, 3-mercapto-

Product Name

2-Quinolinecarboxylic acid, 3-mercapto-

IUPAC Name

3-sulfanylquinoline-2-carboxylic acid

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-8(14)5-6-3-1-2-4-7(6)11-9/h1-5,14H,(H,12,13)

InChI Key

XLWSKNOERDLKKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)S

2-Quinolinecarboxylic acid, 3-mercapto- is a heterocyclic organic compound characterized by a quinoline structure with a carboxylic acid group and a mercapto group at the 2 and 3 positions, respectively. Its molecular formula is C10H7NO2SC_10H_7NO_2S, and it features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the carboxylic acid group (-COOH) and the thiol group (-SH) contributes to its chemical reactivity and potential biological activities, making it an interesting compound for various applications in medicinal chemistry and materials science .

Due to the functional groups present:

  • Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: Reacting with amines can yield amides.
  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, reacting with electrophiles such as alkyl halides .

The biological activity of 2-quinolinecarboxylic acid, 3-mercapto- has been explored in various studies. Compounds with similar structures have shown potential as:

  • Antibacterial Agents: Due to the quinoline moiety, derivatives have exhibited activity against various bacterial strains.
  • Antitumor Activity: Some studies have indicated that related compounds possess antitumor properties, potentially through inhibition of specific cellular pathways .
  • Angiotensin I Converting Enzyme Inhibitors: Certain derivatives have been evaluated for their ability to inhibit angiotensin-converting enzyme, which plays a crucial role in blood pressure regulation .

Several methods exist for synthesizing 2-quinolinecarboxylic acid, 3-mercapto-, including:

  • From Quinoline Derivatives: Starting from quinoline or substituted quinolines, carboxylation can be achieved through various methods such as the Kolbe electrolysis or using carbon dioxide in the presence of bases.
  • Thiol Addition: The introduction of the mercapto group can be accomplished via nucleophilic substitution reactions on suitable halogenated quinoline derivatives.
  • Multistep Synthesis: This involves multiple reactions where intermediates are formed and subsequently converted into the final product through oxidation or reduction steps .

2-Quinolinecarboxylic acid, 3-mercapto- has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new antibacterial or anticancer agents.
  • Materials Science: In the synthesis of polymers or materials that require specific functional groups for enhanced properties.
  • Biochemical Research: As a tool for studying enzyme inhibition and other biochemical pathways due to its reactivity and biological activity .

Studies on interaction mechanisms involving 2-quinolinecarboxylic acid, 3-mercapto- have revealed its potential as an inhibitor for various enzymes. For instance, its interactions with angiotensin-converting enzyme have been characterized, demonstrating how modifications to the structure can influence binding affinity and inhibitory activity. These studies often utilize techniques such as molecular docking simulations and kinetic assays to elucidate these interactions .

Several compounds share structural similarities with 2-quinolinecarboxylic acid, 3-mercapto-, which allows for comparative analysis:

CompoundStructure FeaturesUnique Properties
2-Quinolinecarboxylic AcidQuinoline core with carboxyl groupBasic quinoline properties
3-MercaptoquinolineQuinoline core with thiol groupIncreased reactivity due to thiol
4-HydroxyquinolineHydroxyl group at position 4Exhibits different solubility
QuinoloneContains a ketone or amine groupKnown for antibiotic properties

The uniqueness of 2-quinolinecarboxylic acid, 3-mercapto- lies in its combination of both carboxylic acid and mercapto functionalities, which enhances its potential reactivity and biological activity compared to other similar compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

205.01974964 g/mol

Monoisotopic Mass

205.01974964 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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